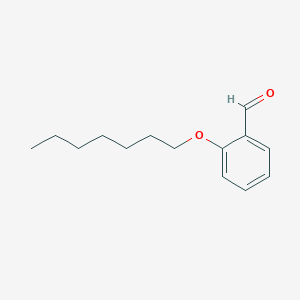![molecular formula C15H15ClN2 B1319694 3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline CAS No. 937608-40-7](/img/structure/B1319694.png)
3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline is a chemical compound with the molecular formula C15H15ClN2 and a molecular weight of 258.74 g/mol . This compound is known for its unique structure, which includes a quinoline ring system fused with an aniline moiety. It is primarily used in research and development settings and is not intended for human or veterinary use .
準備方法
The synthesis of 3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline typically involves the reaction of 3,4-dihydroquinoline with 3-chloroaniline under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of boron reagents . The reaction conditions often require a base, a solvent like toluene or ethanol, and a temperature range of 80-100°C. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
化学反応の分析
3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline structure.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline has several applications in scientific research:
Medicine: While not used directly in medicine, it serves as a precursor for the development of potential therapeutic agents.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline involves its interaction with various molecular targets. The quinoline ring system is known to bind with high affinity to multiple receptors, influencing pathways related to cell signaling and gene expression . This binding can result in various biological effects, such as antimicrobial or anticancer activity, depending on the specific derivative and its target.
類似化合物との比較
3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline can be compared to other quinoline derivatives, such as:
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug.
Quinacrine: Used as an antiprotozoal agent.
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties .
特性
IUPAC Name |
3-chloro-4-(3,4-dihydro-2H-quinolin-1-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2/c16-13-10-12(17)7-8-15(13)18-9-3-5-11-4-1-2-6-14(11)18/h1-2,4,6-8,10H,3,5,9,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPXKUPFCQTEMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=C(C=C(C=C3)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B1319675.png)

